molecular formula C8H15NO B3097681 3-Azabicyclo[3.3.1]nonan-7-ol CAS No. 1314960-39-8

3-Azabicyclo[3.3.1]nonan-7-ol

Cat. No.: B3097681
CAS No.: 1314960-39-8
M. Wt: 141.21 g/mol
InChI Key: DKEPUCOVORWHMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Azabicyclo[331]nonan-7-ol is a bicyclic compound featuring a nitrogen atom within its ring structure

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.3.1]nonan-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) in the presence of iron(III) nitrate to form corresponding aldehydes and ketones .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium borohydride for reduction, samarium diiodide for radical cyclization, and iron(III) nitrate for oxidation . These reactions are typically carried out under mild conditions, making them suitable for various synthetic applications.

Major Products Formed: The major products formed from the reactions of this compound include aldehydes, ketones, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonan-7-ol involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic pathways of protozoan parasites . The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

3-Azabicyclo[3.3.1]nonan-7-ol can be compared with other similar compounds, such as 3-azabicyclo[3.2.2]nonane and 9-azabicyclo[3.3.1]nonane . While these compounds share a similar bicyclic structure, this compound is unique due to the presence of a hydroxyl group at the 7-position, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-2-6-1-7(3-8)5-9-4-6/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEPUCOVORWHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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